cobalt(2+);oxalate;dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

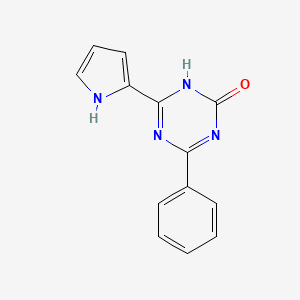

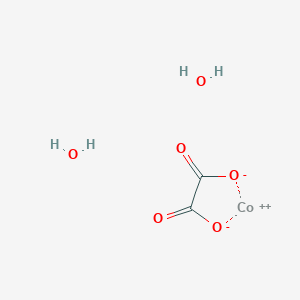

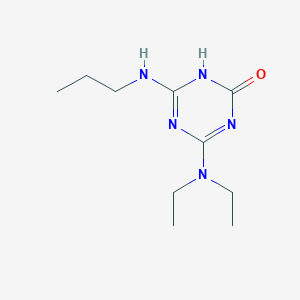

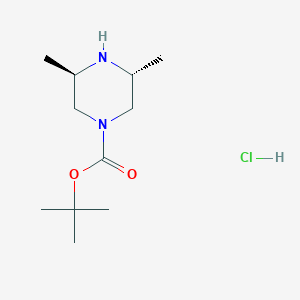

Cobalt(2+);oxalate;dihydrate, also known as cobalt(II) oxalate dihydrate, is an inorganic compound with the chemical formula CoC₂O₄·2H₂O. It appears as a gray or pink powder and is odorless. This compound is a coordination polymer where oxalate ligands bridge cobalt centers, each adopting an octahedral coordination geometry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cobalt(2+);oxalate;dihydrate can be synthesized by reacting cobalt(II) salts with oxalic acid in an aqueous solution. The reaction typically involves dissolving cobalt nitrate hexahydrate in water to form solution A and dissolving oxalic acid in water to form solution B. These solutions are then mixed and allowed to react in a water bath, resulting in the precipitation of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of recycling lithium-ion batteries. The cobalt is obtained from the cathode material (LiCoO₂) by leaching with sulfuric acid, followed by precipitation with ammonium oxalate . Another method involves using cobalt-containing waste from chemical cobalt plating processes. The waste solution, containing cobalt(II), is treated with oxalate to precipitate this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Cobalt(2+);oxalate;dihydrate undergoes various chemical reactions, including:

Thermal Decomposition: Upon heating, this compound decomposes to form cobalt oxide (CoO) and carbon dioxide (CO₂).

Oxidation: This compound can be oxidized to form cobalt(III) oxalate complexes.

Coordination Reactions: It can react with ligands such as ammonia to form coordination complexes like [Co(NH₃)₆]²⁺.

Common Reagents and Conditions

Thermal Decomposition: Typically conducted at temperatures around 230°C.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coordination Reactions: Involves ligands like ammonia or ethylenediamine under aqueous conditions.

Major Products

Thermal Decomposition: Produces cobalt oxide (CoO) and carbon dioxide (CO₂).

Oxidation: Forms cobalt(III) oxalate complexes.

Coordination Reactions: Yields various cobalt coordination complexes.

Applications De Recherche Scientifique

Cobalt(2+);oxalate;dihydrate has several scientific research applications:

Chemistry: Used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications.

Biology: Acts as a stabilizer for hydrogen cyanide and as a temperature indicator.

Medicine: Investigated for its potential use in medical imaging and as a contrast agent.

Industry: Utilized in battery manufacturing, particularly in the recycling of lithium-ion batteries.

Mécanisme D'action

The mechanism of action of cobalt(2+);oxalate;dihydrate involves its ability to form coordination complexes with various ligands. This property is exploited in catalysis, where this compound acts as a precursor to active cobalt catalysts. The thermal decomposition of this compound to cobalt oxide is a key step in many industrial processes . The dehydration process involves nucleation and growth mechanisms, with an apparent activation energy of 99.84 kJ·mol⁻¹ .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Nickel(2+);oxalate;dihydrate

- Iron(2+);oxalate;dihydrate

- Manganese(2+);oxalate;dihydrate

- Copper(2+);oxalate;dihydrate

Uniqueness

Cobalt(2+);oxalate;dihydrate is unique due to its specific coordination geometry and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalysis and industrial applications. Additionally, its role in the recycling of lithium-ion batteries highlights its importance in sustainable technologies .

Propriétés

Formule moléculaire |

C2H4CoO6 |

|---|---|

Poids moléculaire |

182.98 g/mol |

Nom IUPAC |

cobalt(2+);oxalate;dihydrate |

InChI |

InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 |

Clé InChI |

MWHSMSAKVHVSAS-UHFFFAOYSA-L |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].O.O.[Co+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)

![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)

![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)